

Check Availability & Pricing

# The Pharmacology of Fasiglifam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fasiglifam** (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the treatment of type 2 diabetes mellitus, **Fasiglifam** demonstrated significant glucose-lowering effects in clinical trials. However, its development was terminated in Phase 3 due to concerns about liver safety. This guide provides an in-depth technical overview of the pharmacology of **Fasiglifam**, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used in its evaluation.

## **Mechanism of Action**

Fasiglifam acts as an ago-allosteric modulator of GPR40, a receptor primarily expressed on pancreatic β-cells.[1] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as free fatty acids (FFAs), and potentiates their effect. The binding of Fasiglifam to GPR40 initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, in a glucose-dependent manner, enhances glucose-stimulated insulin secretion (GSIS).





Click to download full resolution via product page

Figure 1: GPR40 Signaling Pathway Activated by Fasiglifam.

# **Pharmacodynamics**

**Fasiglifam** is a potent agonist of GPR40, with in vitro studies demonstrating its ability to stimulate intracellular signaling pathways and insulin secretion in a concentration-dependent manner.

| Parameter                   | Cell Line  | Value | Reference |
|-----------------------------|------------|-------|-----------|
| EC50 (IP Production)        | CHO-hGPR40 | 72 nM | [2]       |
| EC50 (Ca2+<br>Mobilization) | CHO-hGPR40 | 16 nM | [2]       |



## **Pharmacokinetics**

**Fasiglifam** exhibits favorable pharmacokinetic properties, including rapid absorption and high oral bioavailability in both preclinical species and humans.

**Preclinical Pharmacokinetics (Rats)** 

| Dose     | Route | Cmax<br>(µg/mL) | Tmax (h) | t1/2 (h)    | Bioavailabil<br>ity (%) |
|----------|-------|-----------------|----------|-------------|-------------------------|
| 10 mg/kg | Oral  | 12.4 - 12.9     | 1        | 11.1 - 11.6 | 85 - 120                |
| 50 mg/kg | Oral  | 76.2 - 83.7     | 1        | 9.8 - 10.3  | 85 - 120                |

**Human Pharmacokinetics (Single 50 mg Oral Dose)** 

| Parameter                     | Value     | Reference |
|-------------------------------|-----------|-----------|
| Tmax                          | 3 - 4 h   | [3]       |
| t1/2                          | 28 - 30 h | [3]       |
| Absolute Oral Bioavailability | >76.0%    | [4]       |

# **Clinical Efficacy**

Phase II and III clinical trials demonstrated that **Fasiglifam** effectively improved glycemic control in patients with type 2 diabetes.

| Study                   | Treatment<br>Group | Change in<br>HbA1c from<br>Baseline | Placebo-<br>Corrected<br>Change in<br>HbA1c | Reference |
|-------------------------|--------------------|-------------------------------------|---------------------------------------------|-----------|
| Phase III (24<br>weeks) | Fasiglifam 25 mg   | -0.57%                              | -0.75%                                      | [1][5]    |
| Fasiglifam 50 mg        | -0.83%             | -1.01%                              | [1][5]                                      |           |
| Placebo                 | +0.16%             | -                                   | [1][5]                                      |           |



# Experimental Protocols In Vitro Calcium Mobilization Assay

This assay is a primary method for evaluating the potency of GPR40 agonists.

Objective: To measure the increase in intracellular calcium concentration in response to **Fasiglifam** in cells expressing GPR40.

#### Methodology:

- Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR40 are seeded in 96well black-walled, clear-bottom plates and cultured overnight.[6]
- Dye Loading: The culture medium is replaced with an assay buffer containing a calciumsensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) and probenecid. The cells are incubated for 60 minutes at 37°C to allow for dye uptake.[6]
- Compound Addition: Serial dilutions of **Fasiglifam** are prepared in the assay buffer. A baseline fluorescence reading is established before the automated addition of the compound to the wells.[6]
- Signal Detection: The fluorescence intensity is measured kinetically using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.[6]
- Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.





Click to download full resolution via product page

Figure 2: Experimental Workflow for a Calcium Mobilization Assay.

## Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to enhance insulin secretion from pancreatic  $\beta$ -cells in the presence of glucose.

Objective: To quantify the potentiation of glucose-stimulated insulin secretion by **Fasiglifam**.

#### Methodology:

Islet Isolation and Culture: Pancreatic islets are isolated from rodents and cultured overnight.
 [8]



- Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.[9]
- Stimulation: The islets are then incubated in a high-glucose buffer in the presence or absence of various concentrations of **Fasiglifam**.
- Sample Collection: The supernatant is collected after the incubation period.[9]
- Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The amount of insulin secreted in the presence of Fasiglifam is compared to the control (high glucose alone) to determine the fold-increase in insulin secretion.

## **Oral Glucose Tolerance Test (OGTT) in Diabetic Rats**

This in vivo model evaluates the effect of a compound on glucose disposal after an oral glucose challenge.

Objective: To assess the ability of **Fasiglifam** to improve glucose tolerance in a diabetic animal model.

#### Methodology:

- Animal Model: Type 2 diabetic rat models (e.g., Zucker diabetic fatty rats) are used.
- Fasting: Rats are fasted overnight (typically 12-16 hours) before the experiment.[10]
- Drug Administration: **Fasiglifam** or vehicle is administered orally at a specified time before the glucose challenge.[11]
- Glucose Challenge: A concentrated glucose solution is administered orally via gavage.[10]
- Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 120 minutes) after the glucose challenge.[10]
- Glucose Measurement: Blood glucose levels are measured using a glucometer.



 Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the Fasiglifam-treated and vehicle-treated groups to determine the improvement in glucose tolerance.

# **Ago-Allosteric Modulator Mechanism**

**Fasiglifam**'s action as an ago-allosteric modulator is a key aspect of its pharmacology. It possesses partial agonist activity on its own but, more importantly, it enhances the response of the GPR40 receptor to endogenous free fatty acids. This cooperative effect is believed to contribute to its potent glucose-lowering activity in the postprandial state when FFA levels are elevated.



Click to download full resolution via product page

**Figure 3:** Ago-Allosteric Mechanism of **Fasiglifam** at the GPR40 Receptor.



## **Discontinuation and Future Directions**

The clinical development of **Fasiglifam** was terminated due to observations of drug-induced liver injury in a subset of patients during Phase 3 trials.[12] The exact mechanisms underlying this hepatotoxicity are still under investigation but are thought to be related to the metabolic fate of the drug. Despite its discontinuation, the study of **Fasiglifam** has provided valuable insights into the therapeutic potential of GPR40 agonism for the treatment of type 2 diabetes and highlights the critical importance of thorough safety assessments in drug development. Future research in this area will likely focus on developing GPR40 agonists with an improved safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the Pharmacokinetics and Safety of a Single Oral Dose of Fasiglifam in Subjects with Normal or Varying Degrees of Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]



- 8. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-diabetic Effect of Punica granatum Flower Polyphenols Extract in Type 2
  Diabetic Rats: Activation of Akt/GSK-3β and Inhibition of IRE1α-XBP1 Pathways
  [frontiersin.org]
- 11. medkoo.com [medkoo.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- To cite this document: BenchChem. [The Pharmacology of Fasiglifam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672068#understanding-the-pharmacology-of-fasiglifam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com